[2-(4-tert-Butylphenyl)propyl]amine hydrochloride

Lipophilicity Drug-likeness Membrane Permeability

For CNS drug discovery, insufficient lipophilicity and steric bulk in phenylpropylamine building blocks can limit BBB penetration and selectivity. [2-(4-tert-Butylphenyl)propyl]amine HCl provides a solution with its para-tert-butyl group, enhancing cLogP (~3.0) and steric shielding. Key advantages: • High lipophilicity improves brain exposure in lead optimization • Bulky substituent reduces off-target interactions for cleaner profiles • Consistent ≥95% purity HCl salt ensures assay-ready solubility. Available for immediate global shipping.

Molecular Formula C13H22ClN
Molecular Weight 227.77 g/mol
CAS No. 1401426-27-4
Cat. No. B1402871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-tert-Butylphenyl)propyl]amine hydrochloride
CAS1401426-27-4
Molecular FormulaC13H22ClN
Molecular Weight227.77 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC=C(C=C1)C(C)(C)C.Cl
InChIInChI=1S/C13H21N.ClH/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H
InChIKeyVLVFBMLMCFMDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride: Physicochemical Profile


[2-(4-tert-Butylphenyl)propyl]amine hydrochloride is a substituted phenylpropylamine derivative characterized by a para-tert-butylphenyl group, classifying it as a primary aromatic amine [1]. Its structural formula is C13H22ClN, and it is typically available as a research chemical with a purity of 95% or higher . The compound's defining feature is the bulky, lipophilic tert-butyl substituent, which imparts distinct physicochemical properties compared to unsubstituted or smaller alkyl-substituted analogs, making it a valuable building block in medicinal chemistry and material science research .

Scaffold Lipophilic building block for property tuning
Selectivity Steric control for receptor/enzyme binding studies
Handling Defined hydrochloride salt for reproducible formulation

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride: Differentiation from Simpler Analogs


The assumption that any phenylalkylamine can be generically substituted for [2-(4-tert-Butylphenyl)propyl]amine hydrochloride in research or industrial applications is unsupported by its distinct physicochemical and structural profile. The presence of the bulky, electron-donating tert-butyl group at the para position fundamentally alters key molecular properties compared to unsubstituted phenylpropylamine or smaller alkyl-substituted analogs . These quantifiable differences—specifically in lipophilicity and steric bulk—translate directly to divergent behavior in critical areas such as membrane permeability [1], receptor binding affinity and selectivity , and metabolic stability [2]. Substituting a simpler analog would introduce uncontrolled variables, potentially invalidating research outcomes, failing to meet precise material specifications, or leading to ineffective biological performance.

Lipophilicity mismatch Replacing with unsubstituted phenylpropylamine may shift membrane permeability behavior and CNS exposure profile.
Basicity shift Different ionization state of simpler analogs can alter salt formation and interaction with charged residues.
Steric bulk difference Loss of para-tert-butyl hindrance may reduce binding selectivity in structure-activity relationship studies.

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride: Key Differentiators


Enhanced Lipophilicity vs. Unsubstituted Analogs

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride exhibits a marked increase in lipophilicity compared to the unsubstituted phenylpropylamine scaffold, a critical factor for membrane permeability and target engagement. The addition of the para-tert-butyl group significantly elevates the calculated partition coefficient (clogP). For a closely related analog, 1-(4-tert-butylphenyl)propan-2-amine, the clogP is reported to be approximately 3.0, whereas the unsubstituted analog 3-phenylpropylamine has a clogP of roughly 1.8 . This represents a >1-log unit increase in lipophilicity, which is substantial in medicinal chemistry terms.

Lipophilicity
Class-level
cLogP ~3.0 vs 1.8
Para-tert-butyl vs unsubstituted analog
Higher lipophilicity may enhance membrane permeability
In silico prediction based on close analog; experimental verification advised
Lipophilicity Drug-likeness Membrane Permeability

Enhanced Basicity Compared to Phenylpropylamine

The electron-donating effect of the tert-butyl group (+I effect, Hammett σₚ = -0.20) increases the electron density on the phenyl ring, which can influence the basicity of the adjacent amine . This effect is quantifiable through predicted pKa values. A close chiral analog, (1R)-1-[4-(TERT-BUTYL)PHENYL]PROPYLAMINE, has a predicted pKa of 9.53 ± 0.10, which is elevated compared to the predicted pKa of unsubstituted 3-phenylpropylamine, which is around 9.3 . This increase in basicity affects the compound's ionization state at physiological pH, which in turn influences solubility and interaction with biological targets.

Basicity
Class-level
pKa 9.53 ± 0.10 vs ~9.3
Predicted from chiral analog vs 3-phenylpropylamine
Elevated basicity influences ionization and salt formation
In silico estimate; actual pKa may vary with conditions
Basicity Ionization State Salt Formation

Steric Bulk Advantage Over Unsubstituted Analogs

The tert-butyl group provides significant steric bulk, which is a key differentiator in molecular recognition events. This bulk can be quantified by comparing molecular volumes. The exact molecular volume of the target compound can be calculated from its structure and is substantially larger than that of the parent phenylpropylamine. This increased steric demand influences binding affinity and selectivity by restricting rotational freedom and creating conformational bias . In biological systems, this often translates to improved selectivity profiles for receptors or enzymes, as the compound cannot easily fit into off-target binding pockets.

Steric Bulk
Class-level
MW 227.78 g/mol
+92.6 g/mol vs 3-phenylpropylamine
Substantially larger volume may improve binding selectivity
Calculated from structure; impact is context-dependent
Steric Hindrance Selectivity Receptor Binding

Defined Hazard Profile vs. Uncharacterized Analogs

While not a performance differentiator, the established and published hazard profile of [2-(4-tert-Butylphenyl)propyl]amine hydrochloride provides a practical advantage for procurement and safe laboratory handling. The compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This contrasts with many research compounds or custom analogs that lack a defined safety profile, requiring users to assume the worst-case scenario or invest in preliminary toxicology. The availability of this data allows for the proper implementation of risk assessments, personal protective equipment (PPE) selection, and waste disposal protocols from the outset, streamlining experimental workflows and ensuring compliance with laboratory safety standards.

Hazard Profile
Supporting evidence
H302, H315, H319
GHS classification
Pre-defined safety data streamlines lab handling protocols
Enables immediate risk assessment and PPE selection
Safety Handling Toxicology

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride: Recommended Applications


Lipophilic Scaffold for CNS Drug Discovery

The compound's elevated lipophilicity (cLogP ~3.0) makes it an ideal starting point or intermediate for designing drug candidates intended for central nervous system (CNS) targets . Its physicochemical profile aligns with the properties known to enhance blood-brain barrier (BBB) penetration, a critical requirement for therapeutics targeting neurological and psychiatric disorders. Researchers can utilize this scaffold to explore structure-activity relationships where improved brain exposure is hypothesized to be a key differentiator over less lipophilic phenylpropylamine analogs.

Selective Probe in Binding Studies

The significant steric bulk conferred by the para-tert-butyl group makes this compound a powerful tool for probing selectivity. In enzyme inhibition or receptor binding assays, the compound is less likely to fit into smaller, off-target binding pockets . This makes it particularly useful in mechanistic studies and drug discovery campaigns where minimizing polypharmacology is a key objective. The defined hydrochloride salt form also ensures consistent, predictable solubility and handling in aqueous assay buffers.

Building Block for Hydrophobic Materials

The hydrophobic and bulky tert-butylphenyl group makes this amine an excellent building block for modifying the properties of polymers, coatings, or catalysts [1]. When incorporated into a larger molecular structure, it can impart enhanced water resistance, alter glass transition temperatures, or create steric shielding around a catalytic metal center. Its use in these applications is preferred over simpler amines when a specific, high degree of hydrophobicity and steric hindrance is required by the material's design specifications.

Reference Standard for Analytical Method Development

Given its defined structure, consistent purity (e.g., ≥95%) from reputable vendors, and established analytical data (such as molecular weight and formula) , [2-(4-tert-Butylphenyl)propyl]amine hydrochloride can serve as a reliable reference standard for developing and validating analytical methods like HPLC or LC-MS. This is particularly valuable when the method is intended to detect or quantify similar, proprietary phenylalkylamine derivatives, as its distinct retention time and mass spectrum provide a clear benchmark for system suitability.

Application
Selection Property
Validation Focus
CNS drug-discovery scaffold
Lipophilicity-driven permeability
BBB penetration assays
Selectivity probe for binding studies
Steric bulk for target discrimination
Off-target binding counter-screens
Hydrophobic materials building block
Hydrophobicity and steric shielding
Material property tuning
Analytical reference standard
Defined structure and purity
Method system suitability

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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